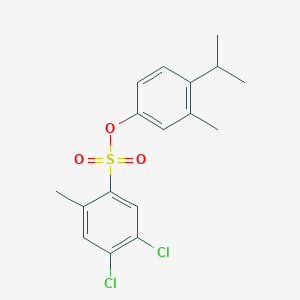

3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate” is an organic molecule that contains a benzene ring (a hexagonal ring of carbon atoms) and a sulfonate group (SO3^-), which is commonly found in detergents and surfactants .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzene ring substituted with methyl and propyl groups, and a dichloromethylbenzene ring attached via a sulfonate group .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and reagents present. The benzene ring might undergo electrophilic aromatic substitution, and the sulfonate group could participate in nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications

Julia-Kocienski Olefination

- 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, which are structurally similar to the query compound, have been employed in the Julia-Kocienski olefination reaction with carbonyl compounds. These sulfones show good yields and stereoselectivities in the synthesis of various methoxylated stilbenes such as trimethylated resveratrol (Alonso, Fuensanta, Nájera, & Varea, 2005).

Metal Coordination Polymers in Catalysis

- Phenyl sulfonate metal coordination polymers, which bear resemblance to the query compound, have been shown to be effective catalysts for the green synthesis of a variety of 3,4-dihydropyrimidin-2(1H)-ones through the Biginelli reaction under solvent-free conditions (Wang et al., 2015).

Synthesis and Reactions in Organic Chemistry

- The synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, involving transformations relevant to the query compound, have been explored, providing insights into the synthesis of various structurally related compounds (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).

Nonlinear Optical Single Crystals

- The growth and characterization of chalcone derivatives similar to the query compound have been studied for their potential in nonlinear optical applications. These studies contribute to the understanding of the electronic and optical properties of such compounds (Parol et al., 2020).

Potential Antimicrobial Agents

- Novel compounds structurally related to the query compound have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents (Murugavel et al., 2016).

Sulfonate Activation in Electrophilic Reagents

- Research has been conducted on the sulfonate activation of electrophilic reagents, a process relevant to the query compound, providing insights into the reactivity and potential applications in organic synthesis (Semerikov et al., 1988).

Molecular Structure Studies

- Studies on the molecular structure of compounds similar to the query compound, like 4-methylbenzene sulfochloride, have been conducted to understand their geometrical and energy parameters (Petrov et al., 1999).

Mechanism of Action

Target of Action

The primary targets of a compound like “3-Methyl-4-(propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate” could be various enzymes or receptors in the body. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

The compound could interact with its targets through various mechanisms. For example, it might bind to an enzyme and inhibit its activity, or it could bind to a receptor and either activate or inhibit the receptor’s function .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and have downstream effects on other processes in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, its solubility could affect its absorption and distribution in the body, and its chemical structure could influence how it is metabolized and excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of certain molecules in the cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .

Future Directions

Properties

IUPAC Name |

(3-methyl-4-propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2O3S/c1-10(2)14-6-5-13(7-11(14)3)22-23(20,21)17-9-16(19)15(18)8-12(17)4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQFGOMXPZELHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

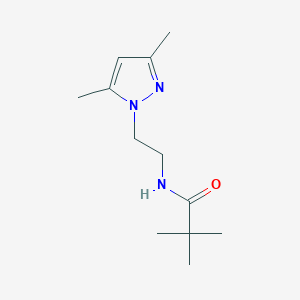

![3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2555502.png)

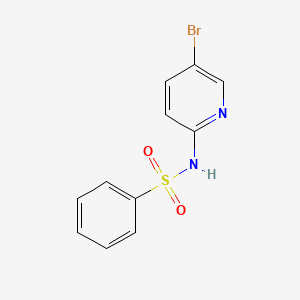

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2555505.png)

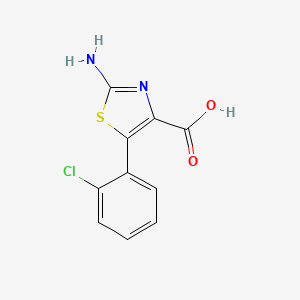

![1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2555515.png)